molecular formula C17H22O3S B12755668 Ethyl guaiazulene sulfonate CAS No. 6223-36-5

Ethyl guaiazulene sulfonate

Cat. No.: B12755668
CAS No.: 6223-36-5
M. Wt: 306.4 g/mol
InChI Key: RBHFPIHDGCGQPN-UHFFFAOYSA-N
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Description

Ethyl guaiazulene sulfonate is a derivative of guaiazulene, an aromatic hydrocarbon known for its vibrant blue color and unique chemical properties. Guaiazulene is naturally found in various plants and mushrooms, such as Matricaria chamomilla and Lactarius indigo. This compound is synthesized to enhance the solubility and biological activity of guaiazulene, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl guaiazulene sulfonate typically involves the sulfonation of guaiazulene followed by esterification with ethanol. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the process is carried out under controlled temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl guaiazulene sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced guaiazulene compounds, and substituted guaiazulene derivatives .

Scientific Research Applications

Ethyl guaiazulene sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl guaiazulene sulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl guaiazulene sulfonate is compared with other azulene derivatives such as:

Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it more versatile in various applications compared to its parent compound and other derivatives .

Biological Activity

Ethyl guaiazulene sulfonate is a derivative of guaiazulene, a compound known for its various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1. Overview of Guaiazulene and Its Derivatives

Guaiazulene is a bicyclic monoterpene that exhibits significant biological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its derivatives, including this compound, have been synthesized to enhance these properties and explore new therapeutic avenues.

This compound's biological activity can be attributed to several mechanisms:

  • Anti-inflammatory Activity : this compound has been shown to inhibit the migration of leukocytes and the release of histamine from mast cells. This action is believed to occur through direct local effects on inflammatory tissues rather than systemic hormonal pathways .
  • Antioxidant Properties : While guaiazulene itself exhibits antioxidant activity, studies suggest that its derivatives may have varying effects on oxidative stress. For example, some derivatives have demonstrated reduced antioxidant capacity compared to guaiazulene .
  • Anticancer Effects : Research indicates that certain guaiazulene derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For instance, 1,2,3,4-tetrahydroazuleno[1,2-b]tropone (TAT), a related compound, has been shown to induce apoptosis in cancer cells by targeting mitochondrial functions .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Activity TypeCompoundFindings
Anti-inflammatoryThis compoundInhibits leukocyte migration; reduces histamine release
AntioxidantGuaiazuleneExhibits antioxidant activity but varies in effectiveness among derivatives
AnticancerTAT (related compound)Induces apoptosis in cancer cell lines; selective toxicity towards tumor cells
ImmunomodulatoryAzulene derivativesModulates cytokine secretion; inhibits COX-2 enzyme activity

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of sodium guaiazulene sulfonate (a water-soluble form), it was found effective in treating oral inflammatory diseases and gastritis. The mechanism involved local inhibition of inflammatory mediators without systemic side effects .

Case Study: Anticancer Activity

A comparative study on various azulene derivatives revealed that certain compounds exhibited higher tumor specificity compared to traditional chemotherapeutics like doxorubicin. The study concluded that these compounds could serve as potential candidates for developing novel anticancer drugs due to their selective action on tumor cells .

4. Conclusion

This compound represents a promising compound with multifaceted biological activities. Its potential as an anti-inflammatory and anticancer agent highlights the therapeutic value of guaiazulene derivatives. Continued research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

5. Future Directions

Further studies should focus on:

  • The development of more potent analogs with enhanced selectivity for target tissues.
  • Clinical trials to assess the efficacy and safety profile in human subjects.
  • Exploration of combination therapies utilizing this compound with other therapeutic agents.

Properties

CAS No.

6223-36-5

Molecular Formula

C17H22O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3

InChI Key

RBHFPIHDGCGQPN-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C

Origin of Product

United States

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